2-(Piperazin-1-yl)acetic acid dihydrochloride

Description

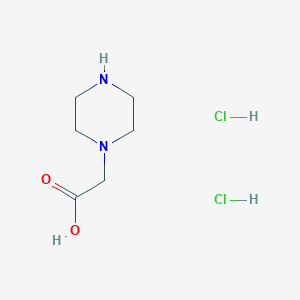

2-(Piperazin-1-yl)acetic acid dihydrochloride (CAS: Not explicitly provided in evidence; molecular formula inferred as C₆H₁₂N₂O₂·2HCl) is a piperazine derivative characterized by a six-membered piperazine ring linked to an acetic acid group. It serves as a key intermediate in synthesizing antihistamines and other pharmacologically active compounds, particularly those targeting histamine H1-receptors . The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

2-piperazin-1-ylacetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHFOVPTDPQEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)acetic acid dihydrochloride typically involves the reaction of piperazine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The final product is typically purified through crystallization or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .

Scientific Research Applications

2-(Piperazin-1-yl)acetic acid dihydrochloride is a chemical compound with a variety of applications, particularly in scientific research. Its molecular formula is C6H14Cl2N2O2, and it has a molecular weight of 217.09 g/mol . The compound features a piperazine ring substituted with an acetic acid moiety.

Applications

This compound is used in chemical applications because of its structural properties.

- Life Science : It sees use in life science research .

- Material Science : It is also used in material science .

- Chemical Synthesis : Utilized in chemical synthesis .

Research and Biological Activities

This compound interacts with neurotransmitter systems and has potential effects on these systems. Studies include:

- Antimicrobial activity

- Anxiety studies

- Targeting poly (ADP-ribose) polymerase in human breast cancer cells

- Research into antinociceptive effects

Case Studies and Experimental Procedures

- Antimicrobial Activity: Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride has been studied for its antimicrobial activity. Fluorescence microscopy was used to measure the uptake of the compound into microbial cells, with results showing that it was taken up by more than 50% of microbial cells within 30 minutes.

- PARP Inhibition in Breast Cancer Cells: Studies on thiouracil amides, which contain a piperazine group, found that certain compounds inhibited the catalytic activity of PARP1, enhanced the cleavage of PARP1, enhanced phosphorylation of H2AX, and increased CASPASE 3/7 activity . In silico analysis demonstrated that one of the compounds interacted with PARP1, suggesting that specific thiouracil amides could serve as new drug seeds for developing PARP inhibitors for oncology .

- Antinociceptive Effect: Research has been done to synthesize novel molecules carrying both thiazole and piperazine rings to investigate their antinociceptive effects . Several compounds significantly increased MPE % values compared to the control group in tail-clip and hot-plate tests in mice .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

- Core Structure : All compounds share a piperazine backbone.

- Functional Groups : this compound lacks the aromatic substitutions (e.g., chlorophenyl-benzyl) and extended ethoxy chains seen in cetirizine and levocetirizine. This simplification reduces its receptor-binding affinity .

- Stereochemistry : Levocetirizine’s R-configuration enhances potency compared to racemic cetirizine .

Physicochemical Properties

Table 2: Solubility and Stability

Key Observations:

- The dihydrochloride salt form improves water solubility across all compounds.

- Cetirizine and levocetirizine show vulnerability to oxidative degradation, necessitating stabilizers in formulations .

Pharmacological Activity

Table 3: Pharmacokinetic and Pharmacodynamic Profiles

Key Observations:

- The chlorophenyl-benzyl and ethoxyacetic acid groups in cetirizine/levocetirizine are critical for H1-receptor binding .

- This compound’s lack of these groups renders it pharmacologically inactive but valuable as a synthetic precursor .

Research Findings and Trends

- Synthetic Optimization: Novel routes for 2-(Piperazin-1-yl)acetic acid derivatives aim to reduce byproducts (e.g., ethyl ester impurities) .

- Stability Studies : Cetirizine’s degradation under oxidative conditions necessitates advanced HPLC methods for kinetic analysis .

- Stereoselective Synthesis : Levocetirizine’s production leverages chiral resolution to enhance efficacy .

Biological Activity

2-(Piperazin-1-yl)acetic acid dihydrochloride is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the following chemical structure:

- Molecular Formula : C6H12N2O2·2HCl

- Molecular Weight : 195.09 g/mol

The piperazine ring contributes to its pharmacological properties, making it a versatile scaffold in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : It has been shown to modulate G-protein coupled receptors (GPCRs), which play critical roles in signal transduction and cellular communication.

- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit significant antimicrobial properties against various pathogens, including resistant strains such as MRSA .

- Anticancer Activity : Studies have reported that certain piperazine compounds can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key enzymes involved in cancer progression .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of piperazine derivatives, including this compound. The compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. Fluorescence microscopy revealed effective uptake into bacterial cells, suggesting a potential mechanism for its antimicrobial action .

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines demonstrated that derivatives of piperazine, including this compound, inhibited cell growth significantly. The IC50 values were comparable to known chemotherapeutics, indicating its potential as a candidate for further development in cancer therapy .

Q & A

Q. What are the key physicochemical properties of 2-(Piperazin-1-yl)acetic acid dihydrochloride critical for experimental design?

- Answer: The compound is a white to pale reddish-yellow crystalline powder with a melting point of 258°C. It is insoluble in water but soluble in polar organic solvents (e.g., DMF, DMSO). Stability is maintained under standard laboratory conditions, but it degrades upon prolonged storage or exposure to oxidizers, producing toxic gases like HCl and nitrogen oxides .

| Property | Value/Description | Relevance to Research |

|---|---|---|

| Melting Point | 258°C | Indicates thermal stability during reactions |

| Solubility | Insoluble in water; soluble in DMF | Guides solvent selection for synthesis/analysis |

| Stability | Stable under inert conditions | Requires airtight storage to prevent decomposition |

Q. What safety protocols are essential for handling this compound?

- Answer:

- Personal Protective Equipment (PPE): Lab coat, gloves, safety goggles, and respiratory protection in poorly ventilated areas.

- Storage: Store in a cool, dry, inert environment; avoid prolonged storage to minimize decomposition risks.

- Incompatibilities: Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Waste Disposal: Follow institutional guidelines for corrosive/hazardous waste, using neutralization protocols for HCl byproducts.

Q. How does solvent choice influence the compound’s reactivity in synthetic workflows?

- Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and facilitate nucleophilic reactions at the piperazine nitrogen. Protic solvents (e.g., water) are unsuitable due to poor solubility and potential HCl dissociation, which may alter pH-dependent reactivity. For example, DMF is ideal for alkylation or acylation reactions involving the piperazine moiety .

Advanced Questions

Q. How can synthesis of this compound be optimized to minimize byproducts?

- Answer:

- Stepwise Synthesis:

React piperazine with chloroacetic acid in a polar solvent (DMF) under basic conditions (K₂CO₃) to form the free base.

Precipitate the dihydrochloride salt by adding concentrated HCl.

- Byproduct Mitigation:

- Use stoichiometric control to avoid excess reagents.

- Employ column chromatography or recrystallization (ethanol/water) for purification.

- Yield Optimization: Maintain temperatures below 50°C during HCl addition to prevent thermal decomposition .

Q. What computational tools can predict the compound’s stability under varying experimental conditions?

- Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model degradation pathways under oxidative or acidic conditions.

- Molecular Dynamics (MD): Simulate solubility and stability in different solvents (e.g., water vs. DMSO).

- pKa Prediction: Tools like MarvinSuite estimate protonation states of the piperazine ring, guiding pH adjustments for stability .

Q. Which analytical techniques are recommended for characterizing purity and detecting impurities?

- Answer:

| Technique | Application | Example Findings |

|---|---|---|

| HPLC | Quantify purity (>98%) and detect impurities | Identify unreacted piperazine or acetate |

| ¹H/¹³C NMR | Confirm structural integrity | Verify absence of oxidation byproducts |

| Mass Spectrometry | Detect trace impurities (e.g., N-oxides) | Molecular ion peaks for degradation products |

Q. How does the dihydrochloride salt form affect solubility and bioavailability compared to other salts?

- Answer: The dihydrochloride salt improves aqueous solubility at acidic pH (e.g., gastric conditions), enhancing bioavailability for in vitro assays. However, in neutral/basic environments (e.g., physiological buffers), reduced solubility may limit applications. Alternative salts (e.g., trifluoroacetate) or free-base forms can be explored for pH-sensitive studies .

Q. What strategies ensure scalable synthesis without compromising yield or purity?

- Answer:

- Process Intensification: Use continuous-flow reactors for controlled HCl addition, reducing thermal gradients.

- Quality-by-Design (QbD): Statistically optimize reaction parameters (e.g., temperature, stoichiometry) via DOE (Design of Experiments).

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.